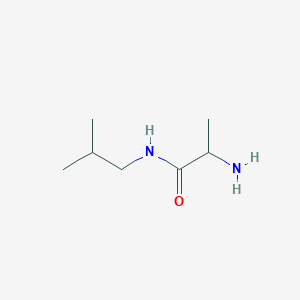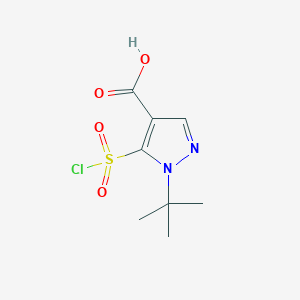
1-tert-Butyl-5-(chlorosulfonyl)-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-tert-Butyl-5-(chlorosulfonyl)-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group, a chlorosulfonyl group, and a carboxylic acid group attached to the pyrazole ring. These functional groups contribute to its unique chemical properties and reactivity.
準備方法
The synthesis of 1-tert-Butyl-5-(chlorosulfonyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.
Chlorosulfonylation: The chlorosulfonyl group can be introduced by reacting the pyrazole derivative with chlorosulfonic acid.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure.
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity.
化学反応の分析
1-tert-Butyl-5-(chlorosulfonyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, the carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents used in these reactions include chlorosulfonic acid, tert-butyl halides, carbon dioxide, and various nucleophiles.
科学的研究の応用
1-tert-Butyl-5-(chlorosulfonyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 1-tert-Butyl-5-(chlorosulfonyl)-1H-pyrazole-4-carboxylic acid depends on its specific application and the target molecules it interacts with. Generally, the compound can act as an electrophile due to the presence of the chlorosulfonyl group, which can react with nucleophiles in biological systems. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity for molecular targets.
類似化合物との比較
1-tert-Butyl-5-(chlorosulfonyl)-1H-pyrazole-4-carboxylic acid can be compared with other pyrazole derivatives, such as:
1-tert-Butyl-3-(chlorosulfonyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
1-tert-Butyl-5-(methylsulfonyl)-1H-pyrazole-4-carboxylic acid: The methylsulfonyl group can alter the compound’s chemical properties and biological activities.
1-tert-Butyl-5-(chlorosulfonyl)-1H-pyrazole-3-carboxylic acid: Different position of the carboxylic acid group, affecting the compound’s reactivity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C8H11ClN2O4S |
|---|---|
分子量 |
266.70 g/mol |
IUPAC名 |
1-tert-butyl-5-chlorosulfonylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C8H11ClN2O4S/c1-8(2,3)11-6(16(9,14)15)5(4-10-11)7(12)13/h4H,1-3H3,(H,12,13) |
InChIキー |
APGNPVLWBMIVJF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N1C(=C(C=N1)C(=O)O)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(Methylsulfanyl)ethoxy]azetidine](/img/structure/B13308343.png)
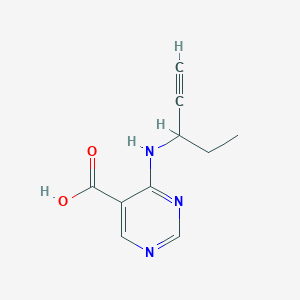
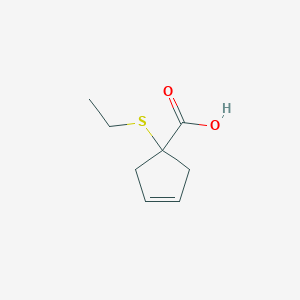
![4-[(1-Propylpiperidin-4-yl)amino]butan-2-ol](/img/structure/B13308354.png)

![3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13308360.png)

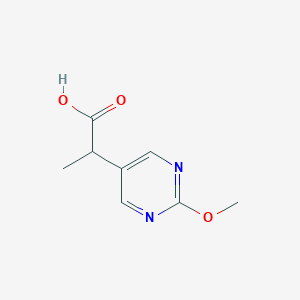
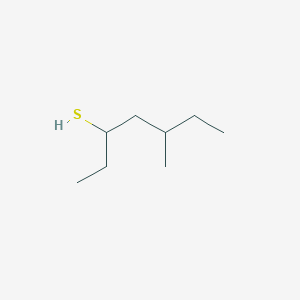
![2-Methyl-2-[4-(propan-2-yl)phenyl]propanal](/img/structure/B13308384.png)
![7-Methylimidazo[1,2-A]pyridine-3-sulfonyl chloride](/img/structure/B13308390.png)
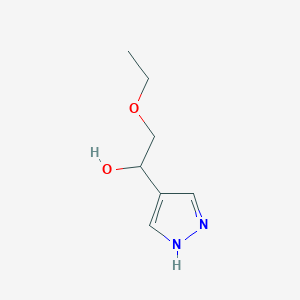
![(5S,6R)-N-Propyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine](/img/structure/B13308397.png)
